molecular formula C17H19BFNO5 B7954014 Methyl 6-fluoro-4-oxo-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate

Methyl 6-fluoro-4-oxo-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B7954014
M. Wt: 347.1 g/mol
InChI Key: OZCCWRDTFYLKLW-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a quinoline core, a fluorine atom, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can help optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be used to convert the quinone derivatives back to the quinoline structure.

  • Substitution: The fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound's biological activity can be studied for potential therapeutic applications.

  • Medicine: It may serve as a precursor for the development of new drugs.

  • Industry: Its unique properties can be exploited in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

  • Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.

  • Methyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate: Lacks the fluorine atom.

Uniqueness: The presence of both the fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound makes it unique compared to similar compounds. These functional groups can significantly influence the compound's chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 6-fluoro-4-oxo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO5/c1-16(2)17(3,4)25-18(24-16)11-7-9(19)6-10-13(21)8-12(15(22)23-5)20-14(10)11/h6-8H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCCWRDTFYLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=CC3=O)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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